molecular formula C10H11Cl2N3OS B2762160 N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea CAS No. 338976-98-0

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea

Cat. No.: B2762160
CAS No.: 338976-98-0
M. Wt: 292.18
InChI Key: BDGOUCVQKISTTA-UHFFFAOYSA-N
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Description

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is a chemical compound with the molecular formula C10H11Cl2N3OS It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea typically involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes and proteins. The oxime and thiourea groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea
  • **N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)thiourea

Uniqueness

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both oxime and thiourea groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOUCVQKISTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N=CNOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)/N=C/NOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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